Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- Thioanalogues of related compounds, such as N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, have been synthesized and structurally analyzed, providing insights into molecular structures and spectral characteristics (Wojciechowska-Nowak et al., 2011).
- Conjugate addition reactions involving similar compounds, like 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine, have been applied towards the synthesis of various propanoates, demonstrating the compound's utility in organic synthesis (D’hooghe et al., 2009).
Crystal Engineering and Luminescence
- Studies on bispyridyl-substituted α,β-unsaturated ketones, related to Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate, have led to the synthesis and structural characterization of novel co-crystals. These findings are significant for crystal engineering and understanding luminescent properties (Li et al., 2015).
Pharmacological Research
- In pharmacological research, structurally similar compounds have been identified as potent inhibitors in various contexts, like glycine transporter 1 inhibitors, demonstrating the potential for therapeutic applications (Yamamoto et al., 2016).
Environmental and Pharmaceutical Analysis
- The compound and its derivatives have been used in capillary electrophoresis for the separation and determination of metal ions in environmental and pharmaceutical samples. This illustrates its application in analytical chemistry (Belin & Gülaçar, 2005).
properties
IUPAC Name |
methyl 3-(2-pyridin-3-ylpiperidin-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)7-10-16-9-3-2-6-13(16)12-5-4-8-15-11-12/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGHMLCASYUAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCCC1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate |
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